molecular formula C25H21F5N2O3 B11504928 2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

2-fluoro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide

Cat. No.: B11504928
M. Wt: 492.4 g/mol
InChI Key: TZQLOSLAYWDACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:

    Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Industrial Production: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation . The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Compared to other indole derivatives, 2-FLUORO-N-{1-[(4-FLUOROPHENYL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE stands out due to its unique combination of fluorine atoms and trifluoromethyl group. Similar compounds include:

These compounds share the indole nucleus but differ in their functional groups, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C25H21F5N2O3

Molecular Weight

492.4 g/mol

IUPAC Name

2-fluoro-N-[1-[(4-fluorophenyl)methyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide

InChI

InChI=1S/C25H21F5N2O3/c1-23(2)11-18-20(19(33)12-23)24(25(28,29)30,31-21(34)16-5-3-4-6-17(16)27)22(35)32(18)13-14-7-9-15(26)10-8-14/h3-10H,11-13H2,1-2H3,(H,31,34)

InChI Key

TZQLOSLAYWDACG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=C(C=C3)F)(C(F)(F)F)NC(=O)C4=CC=CC=C4F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.